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Compound Name: 5-Isopropyl-3-methylphenol

Cat. No.: B155287 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Isopropyl-3-
methylphenol

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 5-Isopropyl-3-
methylphenol (CAS No. 3228-03-3), a key aromatic compound. As an isomer of the well-

known natural products thymol and carvacrol, precise structural confirmation is paramount for

its application in research and development. This document is designed for researchers,

scientists, and drug development professionals, offering not just raw data, but a field-proven

interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS).

The structural elucidation of a molecule like 5-Isopropyl-3-methylphenol relies on the

synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique

piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR

spectroscopy identifies the functional groups present, and mass spectrometry determines the

molecular mass and fragmentation patterns. This guide will delve into each of these

techniques, presenting the data, interpreting the results, and outlining the protocols necessary

for reliable data acquisition.

Caption: Molecular structure of 5-Isopropyl-3-methylphenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei,

we can confirm the connectivity and substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: Proton Environment Mapping
Proton NMR provides detailed information about the number, type, and connectivity of

hydrogen atoms in the molecule. The spectrum of 5-Isopropyl-3-methylphenol is
characterized by distinct signals for the aromatic, hydroxyl, isopropyl, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for 5-Isopropyl-3-methylphenol
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~6.6 - 6.7 s (broad) 3H - Ar-H

~4.5 - 5.0 s (broad) 1H - OH

2.84 (septet) sept 1H 6.9 Hz -CH(CH₃)₂

2.28 s 3H - Ar-CH₃

1.22 d 6H 6.9 Hz -CH(CH₃)₂

Note: Data

synthesized from

typical values for

similar structures

and may vary

slightly based on

solvent and

instrument

frequency.

Source data is

available from

the Spectral

Database for

Organic

Compounds

(SDBS).[1][2]

Interpretation of the ¹H NMR Spectrum:

Aromatic Protons (δ ~6.6-6.7): The three protons on the aromatic ring appear as closely

spaced singlets or narrow multiplets. Their relatively upfield position is consistent with the

electron-donating effects of the hydroxyl and two alkyl groups.

Methyl Protons (δ 2.28): The methyl group attached directly to the aromatic ring appears as

a sharp singlet, integrating to three protons.
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Isopropyl Group (δ 2.84 and 1.22): This group gives rise to two distinct signals. The single

methine proton (-CH) appears as a septet (a multiplet with seven lines) due to coupling with

the six neighboring methyl protons. The six equivalent methyl protons (-CH₃) appear as a

doublet, split by the single methine proton. This classic "septet-doublet" pattern is a definitive

indicator of an isopropyl group.

Hydroxyl Proton (δ ~4.5-5.0): The phenolic hydroxyl proton appears as a broad singlet. Its

chemical shift can vary depending on concentration, temperature, and solvent. This peak will

disappear upon shaking the sample with a drop of D₂O, a standard technique for confirming

the presence of an exchangeable proton.[3]

Experimental Protocol: ¹H NMR Spectrum Acquisition

Start: Sample Prep Dissolve 5-10 mg
in ~0.7 mL CDCl₃

Transfer to
5 mm NMR Tube

Insert into
NMR Spectrometer

Tune & Shim
Magnet

Acquire Spectrum
(e.g., 16 scans)

Process Data
(FT, Phase, Baseline) End: Analyze Spectrum

Click to download full resolution via product page

Caption: Workflow for ¹H NMR data acquisition.

Sample Preparation: Accurately weigh 5-10 mg of 5-Isopropyl-3-methylphenol.

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a small vial.

Tetramethylsilane (TMS) is commonly added as an internal standard (δ 0.00).

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm

NMR tube.

Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it into

the magnet.

Tuning and Shimming: The instrument is tuned to the appropriate frequency, and the

magnetic field homogeneity is optimized through a process called shimming to ensure high

resolution.
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Acquisition: Set the acquisition parameters (e.g., pulse angle, acquisition time, number of

scans). For a routine ¹H spectrum, 16 scans are typically sufficient.

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier

Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the

internal standard (TMS).

¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in the molecule

and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for 5-Isopropyl-3-methylphenol

Chemical Shift (δ) ppm Assignment

155.1 C-OH

149.5 C-CH(CH₃)₂

139.6 C-CH₃

122.0 Ar-CH

115.8 Ar-CH

112.9 Ar-CH

34.1 -CH(CH₃)₂

24.1 -CH(CH₃)₂

21.5 Ar-CH₃

Note: Data sourced from the Spectral Database

for Organic Compounds (SDBS).[1][2]

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons: Six distinct signals are observed in the aromatic region (δ 110-160). The

carbon bearing the hydroxyl group (C-OH) is the most deshielded (δ 155.1) due to the
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oxygen's electronegativity. The other two quaternary carbons are found at δ 149.5 and 139.6,

while the three aromatic carbons bonded to hydrogen (CH) appear between δ 112 and 122.

Aliphatic Carbons: The three aliphatic carbons appear upfield. The methine carbon of the

isopropyl group is at δ 34.1, the two equivalent isopropyl methyl carbons are at δ 24.1, and

the aromatic methyl carbon is at δ 21.5.

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR but requires a greater

number of scans due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for 5-Isopropyl-3-methylphenol

Frequency Range (cm⁻¹) Vibration Type Functional Group

3600 - 3200 (broad) O-H Stretch Phenolic -OH

3100 - 3000 C-H Stretch Aromatic C-H

2960 - 2850 C-H Stretch Aliphatic C-H

1600 - 1450 C=C Bending Aromatic Ring

1260 - 1180 C-O Stretch Phenolic C-O

Note: Data derived from typical

values for substituted phenols.

[3][4]

Interpretation of the IR Spectrum:

O-H Stretch (3600-3200 cm⁻¹): The most prominent feature is a strong, broad absorption

band in this region, which is characteristic of the hydrogen-bonded hydroxyl group of a

phenol.[3]
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C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretches,

while strong peaks just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methyl

and isopropyl groups.

Aromatic C=C Bending (1600-1450 cm⁻¹): A series of absorptions in this region, often sharp,

confirms the presence of the aromatic ring.

C-O Stretch (1260-1180 cm⁻¹): A strong absorption in this region is indicative of the C-O

stretching vibration of the phenol group.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol and running a background scan.

Sample Application: Place a small amount of the solid 5-Isopropyl-3-methylphenol sample

directly onto the ATR crystal.

Pressure Application: Lower the pressure arm to ensure firm contact between the sample

and the crystal.

Spectrum Acquisition: Collect the sample spectrum. Typically, 32 scans are co-added to

produce a high-quality spectrum with a resolution of 4 cm⁻¹.

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization. For 5-Isopropyl-3-methylphenol
(C₁₀H₁₄O), the molecular weight is 150.22 g/mol .[5]

Table 4: Major Ions in the EI Mass Spectrum of 5-Isopropyl-3-methylphenol
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Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment

150 ~60 [M]⁺ (Molecular Ion)

135 100 [M - CH₃]⁺ (Base Peak)

107 ~30 [M - C₃H₇]⁺

Note: Fragmentation patterns

are predicted based on

established principles and may

be confirmed with high-

resolution MS.[3][6][7]

Interpretation of the Mass Spectrum:

Molecular Ion Peak (m/z 150): A clear molecular ion peak is observed, confirming the

molecular weight of the compound. Phenols typically show a strong molecular ion peak.[3][6]

Base Peak (m/z 135): The most intense peak (base peak) in the spectrum is at m/z 135. This

corresponds to the loss of a methyl radical (•CH₃, 15 amu) from the molecular ion. This

fragmentation is highly favorable as it results in a stable secondary benzylic carbocation.

Other Fragments (m/z 107): A significant peak at m/z 107 corresponds to the loss of an

isopropyl radical (•C₃H₇, 43 amu), leaving a methylphenol radical cation.

Molecular Ion
[C₁₀H₁₄O]⁺˙

m/z = 150
- •CH₃

Base Peak
[C₉H₁₁O]⁺
m/z = 135

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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